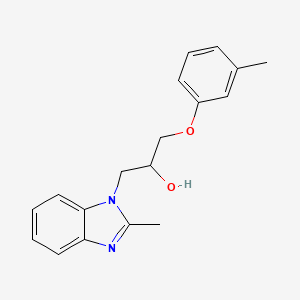![molecular formula C17H27NO3 B5204485 4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
4-[6-(4-methoxyphenoxy)hexyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the binding of the compound to the sigma-1 receptor. This binding leads to the modulation of several signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(4-methoxyphenoxy)hexyl]morpholine have been extensively studied. The compound has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[6-(4-methoxyphenoxy)hexyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to the use of 4-[6-(4-methoxyphenoxy)hexyl]morpholine in scientific research. One direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the compound's potential use as a tool to study the role of sigma-1 receptors in cancer biology is an area of interest for future research.
Conclusion:
In conclusion, 4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has a high affinity for the sigma-1 receptor and has been shown to have neuroprotective properties. The compound's unique properties make it a valuable tool for studying the role of sigma-1 receptors in various physiological processes and diseases. Future research directions include the development of more potent and selective sigma-1 receptor modulators and investigation of the compound's potential use in the treatment of other neurological disorders and cancer.
Métodos De Síntesis
The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the reaction between 4-methoxyphenol and 6-bromohexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-[6-(4-methoxyphenoxy)hexyl]morpholine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, cognition, and neuroprotection. The compound has been used to study the role of sigma-1 receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Propiedades
IUPAC Name |
4-[6-(4-methoxyphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-6-8-17(9-7-16)21-13-5-3-2-4-10-18-11-14-20-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOQUSNWZYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methoxyphenoxy)hexyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)